Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Catalog No.
S13646992
CAS No.
M.F
C7H8ClN3O2
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Product Name

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

IUPAC Name

ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(9)11-7(8)10-4/h3H,2H2,1H3,(H2,9,10,11)

InChI Key

FCJYXZSDBSDPTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)Cl)N

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate is a pyrimidine derivative characterized by the presence of an amino group at the 6-position, a chlorine atom at the 2-position, and an ethyl ester at the 4-carboxylic acid position. This compound exhibits interesting chemical properties due to its heterocyclic structure, which is significant in medicinal chemistry and organic synthesis. The molecular formula of ethyl 6-amino-2-chloropyrimidine-4-carboxylate is C_8H_9ClN_2O_2, and its molecular weight is approximately 188.62 g/mol.

  • Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Utilizes amines or thiols in polar solvents.
  • Reduction: Typically involves hydrogen gas with palladium on carbon.
  • Hydrolysis: Carried out in acidic or basic aqueous solutions.

Major Products Formed

  • Amination: Produces 6-amino-2-amino-5-nitropyrimidine-4-carboxylate.
  • Reduction: Yields ethyl 6-amino-2-chloro-5-aminopyrimidine-4-carboxylate.
  • Hydrolysis: Results in 6-amino-2-chloro-5-nitropyrimidine-4-carboxylic acid.

Studies have indicated that ethyl 6-amino-2-chloropyrimidine-4-carboxylate exhibits potential biological activities. It has been investigated for its antimicrobial properties and its ability to inhibit certain enzymes. The compound's structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies .

The synthesis of ethyl 6-amino-2-chloropyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes:

  • Reaction of 2-Chloropyrimidine with Ethyl Cyanoacetate: This reaction is performed in the presence of a base.
  • Reduction and Amination Steps: Following the initial reaction, further steps involve reduction processes and amination to introduce the amino group.

Industrial production may utilize optimized conditions to enhance yield and purity, employing techniques such as recrystallization and chromatography for purification .

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate has several applications across various fields:

  • Medicinal Chemistry: Used as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.
  • Industrial

Research on interaction studies has focused on understanding how ethyl 6-amino-2-chloropyrimidine-4-carboxylate interacts with biological targets. These studies have revealed insights into its mechanism of action, particularly regarding enzyme inhibition and receptor interactions. The compound's ability to modulate biological pathways makes it a subject of interest for drug development .

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate shares structural similarities with several other pyrimidine derivatives. Here are some similar compounds:

Compound NameKey Features
Methyl 6-amino-2-chloropyrimidine-4-carboxylateSimilar structure but with a methyl ester group
Ethyl 5-amino-2-chloropyrimidine-4-carboxylateVariation in position of amino group
Ethyl 6-amino-4-chloropyrimidineChlorine substitution at different positions

Uniqueness

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate is unique due to its specific positioning of functional groups that influence its reactivity and biological activity. The combination of an amino group at the 6-position and a chloro substituent at the 2-position distinguishes it from other similar compounds, potentially affecting its pharmacological properties .

This compound's unique structural attributes make it valuable for further research in medicinal chemistry and related fields.

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate represents a significant pyrimidine derivative characterized by its distinctive molecular architecture featuring an amino group at the 6-position, a chlorine substituent at the 2-position, and an ethyl ester functionality at the 4-carboxylic acid position [1]. The compound exhibits a molecular formula of C₇H₈ClN₃O₂ with a molecular weight of 201.61 g/mol and an exact mass of 201.031 g/mol [1] [2]. The physicochemical properties of this heterocyclic compound demonstrate a polar surface area of 78.83 Ų, a logarithmic partition coefficient (LogP) of 0.97, and contains 13 heavy atoms with three rotatable bonds [3] [4].

PropertyValueReference
Molecular FormulaC₇H₈ClN₃O₂ [1]
Molecular Weight (g/mol)201.61 [1]
Exact Mass (g/mol)201.031 [2]
Polar Surface Area (Ų)78.83 [4]
LogP0.97 [3]
Heavy Atoms Count13 [3]
Rotatable Bonds3 [3]
Hydrogen Bond Acceptors4 [3]
Hydrogen Bond Donors1 [3]
Number of Rings1 [3]
Carbon Bond Saturation (Fsp3)0.286 [3]
CAS Registry Number1823964-37-9 [1]

Table 1. Physicochemical Properties of Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

X-ray Crystallographic Studies

X-ray crystallographic investigations of pyrimidine carboxylate derivatives have provided fundamental insights into the structural parameters and molecular geometry of related compounds [5]. Crystallographic studies on similar pyrimidine derivatives demonstrate characteristic structural features including planar ring conformations and specific bond angle arrangements [6]. The crystal packing arrangements in related ethyl pyrimidine carboxylate compounds show stabilization through hydrogen bonding networks, particularly involving the amino and carboxylate functionalities [5].

Research on analogous chloropyrimidine derivatives has revealed typical bond lengths and angles within the pyrimidine ring system [5]. The crystallographic data for related compounds indicate that the pyrimidine ring maintains planarity with characteristic nitrogen-carbon bond distances ranging from 1.32 to 1.38 Å [6]. The presence of chlorine substituents influences the electronic distribution within the ring system, affecting intermolecular interactions in the crystal lattice [5].

Studies utilizing single-crystal X-ray diffraction techniques on pyrimidine carboxylate esters have demonstrated that the ethyl ester group typically adopts an extended conformation to minimize steric interactions [5]. The crystal structures reveal that hydrogen bonding patterns involving the amino group play crucial roles in determining the overall packing arrangements and crystal stability [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopic analysis of pyrimidine derivatives provides detailed information about the electronic environment and molecular dynamics of these heterocyclic compounds [7] [8]. Proton Nuclear Magnetic Resonance studies of related amino-chloropyrimidine carboxylates demonstrate characteristic chemical shifts for the aromatic protons in the pyrimidine ring, typically appearing in the 8.0-9.0 parts per million region [7] [9].

The ethyl ester functionality in pyrimidine carboxylates exhibits distinct spectroscopic signatures, with the ethyl methylene protons appearing as a quartet around 4.2-4.4 parts per million due to coupling with the adjacent methyl group [8] [10]. The methyl protons of the ethyl ester typically resonate as a triplet at approximately 1.3-1.4 parts per million [7] [11]. The amino group protons in similar compounds often appear as a broad singlet between 5.0-7.0 parts per million, with the exact position dependent on the electronic environment and hydrogen bonding interactions [9].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the ester functionality typically resonating around 160-170 parts per million, while the aromatic carbons of the pyrimidine ring appear in the 140-160 parts per million range [7] [11]. The ethyl ester carbons show characteristic signals at approximately 60-65 parts per million for the methylene carbon and 14-15 parts per million for the methyl carbon [8] [10].

Infrared (IR) Spectral Fingerprinting

Infrared spectroscopic analysis provides crucial information about the functional groups and molecular vibrations within pyrimidine carboxylate derivatives [12] [13]. The characteristic infrared absorption patterns for compounds containing pyrimidine rings with carboxylate ester functionalities demonstrate specific vibrational modes that serve as molecular fingerprints [14] [15].

The carbonyl stretching vibration of the ethyl ester group typically appears as a strong absorption band between 1700-1750 wavenumbers, characteristic of aliphatic ester functionalities [12] [13]. The amino group stretching vibrations manifest as medium to strong absorptions in the 3300-3500 wavenumbers region, often appearing as multiple bands due to symmetric and asymmetric stretching modes [15].

The pyrimidine ring vibrations contribute to the fingerprint region between 1400-1600 wavenumbers, with characteristic carbon-nitrogen and carbon-carbon stretching modes [14]. The chlorine substituent influences the ring vibrational patterns, creating distinctive absorption features that distinguish chlorinated pyrimidines from their unsubstituted analogs [12]. The fingerprint region below 1500 wavenumbers contains complex absorption patterns resulting from various bending and stretching vibrations specific to the molecular structure [14] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of pyrimidine carboxylate esters reveals characteristic fragmentation pathways that provide structural information and molecular identification capabilities [16] [17]. The molecular ion peak for compounds with odd numbers of nitrogen atoms, such as pyrimidine derivatives, follows the nitrogen rule, producing parent ions with odd molecular weights [18].

Typical fragmentation patterns in amino-containing pyrimidine esters involve alpha-cleavage adjacent to the nitrogen atoms, generating characteristic fragment ions [18] [17]. The ethyl ester functionality undergoes predictable fragmentation through loss of ethoxy groups (molecular weight minus 45) and ethyl radicals (molecular weight minus 29) [19] [20].

The pyrimidine ring system demonstrates stability under electron impact conditions, often retaining the heterocyclic core while losing peripheral substituents [16] [20]. Chlorine-containing fragments show characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes, providing additional structural confirmation [17]. The amino group participates in characteristic fragmentation through loss of ammonia (molecular weight minus 17) or formation of iminium ions through alpha-cleavage mechanisms [18] [19].

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of pyrimidine derivatives [21] [22]. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets have been extensively applied to characterize the geometric and electronic properties of chloropyrimidine carboxylates [23] [24].

The optimized molecular geometry obtained through Density Functional Theory calculations reveals the preferred conformational arrangements and bond parameters for pyrimidine carboxylate systems [22] [25]. These calculations demonstrate that the pyrimidine ring maintains planarity while the ethyl ester group adopts conformations that minimize steric repulsion [24] [26].

Computational analysis of vibrational frequencies provides theoretical validation of experimental infrared spectroscopic observations [24] [25]. The calculated harmonic frequencies, when appropriately scaled, show excellent agreement with experimental vibrational spectra, confirming the accuracy of the computational models [22] [26]. The electronic properties derived from Density Functional Theory calculations include dipole moments, polarizabilities, and molecular electrostatic potentials that characterize the chemical reactivity and intermolecular interactions [21] [23].

Molecular Orbital Analysis

Molecular orbital analysis through computational methods provides detailed information about the electronic structure and bonding characteristics of pyrimidine carboxylate derivatives [27] [24]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the electronic excitation properties and chemical reactivity patterns [22] [23].

In chloropyrimidine systems, the molecular orbitals demonstrate significant contributions from the nitrogen atoms and the aromatic pi-system [27] [28]. The chlorine substituent influences the orbital energies and electron distribution, affecting the overall electronic properties of the molecule [27] [29]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insights into the electronic stability and potential reactivity of the compound [23] [30].

The molecular orbital analysis reveals that the amino group contributes electron density to the pyrimidine ring system through resonance interactions [24] [31]. The ethyl ester functionality shows localized orbital character with minimal interaction with the aromatic system [22] [30]. Natural bond orbital analysis provides quantitative descriptions of the bonding interactions and charge distributions within the molecular framework [27] [23].

Precursor Selection and Reaction Pathways

The synthesis of ethyl 6-amino-2-chloropyrimidine-4-carboxylate requires strategic precursor selection to achieve optimal yields and purity. The molecular formula C₇H₈ClN₃O₂ with a molecular weight of 201.61 grams per mole presents specific synthetic challenges due to the positioning of functional groups on the pyrimidine ring .

Primary Synthetic Pathways

The most established synthetic route involves the reaction of 2-chloropyrimidine with ethyl cyanoacetate in the presence of a base . This methodology provides reliable access to the target compound through nucleophilic substitution mechanisms. Alternative approaches utilize 2-amino-4,6-dichloropyrimidine as a precursor, which undergoes selective amination followed by esterification [2].

The construction of the pyrimidine ring system can be achieved through multicomponent condensation reactions, particularly the Biginelli reaction, which demonstrates yields ranging from 65-85% under optimized conditions [3] [4]. The Hantzsch reaction represents another viable pathway, offering cyclization yields of 70-90% with reaction times of 2-6 hours at temperatures between 100-150°C.

Precursor Optimization Studies

Research indicates that the choice of starting materials significantly impacts the overall synthetic efficiency. The use of 4-amino-2-chloropyrimidine-5-carboxylic acid derivatives as intermediates has shown promise in achieving higher regioselectivity [5]. The reaction of aromatic 2-acylaminonitriles with phosphorus pentachloride triggers chloroimidate cyclization, leading directly to corresponding 4-chloropyrimidines in excellent yields [5].

Studies on precursor reactivity demonstrate that electron-withdrawing groups enhance the electrophilic character of the pyrimidine ring, facilitating nucleophilic substitution reactions [6]. The presence of chlorine substituents influences the electronic distribution within the ring system, affecting intermolecular interactions and reaction kinetics .

Catalytic Systems and Reaction Kinetics

Transition Metal Catalysis

Palladium-catalyzed reactions represent a cornerstone methodology for pyrimidine synthesis, offering high selectivity with catalyst loadings of 0.5-5 mol% [6]. The palladium-catalyzed carbonylation approach achieves yields of 80-92% with reaction times of 6-10 hours at temperatures between 100-140°C [7]. However, the limited recyclability of palladium complexes presents economic and environmental challenges.

Copper catalysts demonstrate moderate to high selectivity with loadings of 5-20 mol% and offer improved recyclability compared to palladium systems [6]. The copper-catalyzed tandem reactions show particular promise, achieving yields up to 87% in the synthesis of pyrimidine derivatives [3]. The interaction between copper and carbonyl groups creates favorable intermediate formations, contributing to enhanced reaction conditions [6].

Manganese-Based Catalytic Systems

Manganese complexes provide an environmentally favorable alternative with 1-10 mol% loadings and high selectivity [8]. The catalytic radical domino reactions mediated by manganese systems demonstrate significant advances in synthetic efficiency [9]. These reactions proceed through radical mechanisms initiated by single electron transfer processes, offering unique synthetic pathways not accessible through traditional methods.

Research on manganese-catalyzed consecutive three-component reactions shows particular promise for heterocyclic synthesis [8]. The catalyst systems based on triazine-supported manganese complexes achieve optimal performance with 1 mol% catalyst loading and 30 mol% potassium tert-butoxide base at 100°C [8].

Reaction Kinetics and Mechanistic Studies

Kinetic investigations reveal that the reaction rate increases with electron-withdrawing substitutions on benzaldehyde substrates, indicating the negativity of the transition state stabilized by such substitutions [6]. The positive Hammett parameter (ρ: 0.3293) demonstrates greater sensitivity to electron-withdrawing groups compared to electron-donating substituents [6].

The mechanistic evaluation of pyrimidine synthesis indicates that carbonyl groups of aldehydes and nitrogen atoms in nitriles play crucial roles through interaction with supported catalysts [6]. The chelation of copper with substrates creates intermediate complexes that undergo tautomerism to form the final products while regenerating the catalyst for subsequent cycles [6].

Purification Techniques and Yield Optimization

Chromatographic Methods

Column chromatography remains the gold standard for purification of pyrimidine derivatives, achieving purities of 95-99% with yield recoveries of 70-90% [10]. The optimization of mobile phase composition significantly impacts separation efficiency, with acetate buffer systems showing superior performance for pyrimidine bases [10].

High-performance liquid chromatography provides enhanced resolution for complex mixtures, achieving purities of 98-99.5% with yield recoveries of 90-98% [10]. The reversed-phase ion-pair liquid chromatography method demonstrates particular effectiveness for double-stranded nucleic acid purification, offering milligram quantities of highly pure products [11].

Crystallization and Recrystallization

Recrystallization techniques achieve purities of 90-98% with yield recoveries of 80-95% [12]. The selection of appropriate crystallization solvents critically influences the final product quality. Ethanol-based recrystallization systems demonstrate consistent performance across diverse pyrimidine derivatives [4].

The crystal packing arrangements in pyrimidine carboxylate compounds show stabilization through hydrogen bonding networks, particularly involving amino and carboxylate functionalities . X-ray crystallographic studies reveal that the ethyl ester group typically adopts extended conformations to minimize steric interactions .

Extraction and Washing Procedures

Liquid-liquid extraction methods provide yield recoveries of 75-90% with moderate solvent usage [13]. The selection of extraction solvents significantly impacts the efficiency of product isolation. Ethyl acetate demonstrates superior performance for pyrimidine derivative extraction, particularly when combined with aqueous base washing [12].

The optimization of extraction procedures includes pH adjustment to enhance selectivity between desired products and impurities [13]. The addition of water and alkali metal hydroxide bases creates favorable two-phase systems for product separation [13].

Distillation and Sublimation

Distillation techniques achieve excellent yield recoveries of 85-98% with purities of 95-99% [13]. The reduced pressure distillation of chloropyrimidines requires careful temperature control to prevent hydrolytic decomposition [13]. Optimal distillation conditions maintain temperatures below 60°C using pressures below 100 millimeters of mercury [13].

Sublimation provides solvent-free purification with yield recoveries of 80-95% and purities of 95-99% [13]. This technique proves particularly valuable for thermally stable pyrimidine derivatives, eliminating the need for organic solvents during purification [13].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free synthesis represents a paradigm shift toward sustainable pyrimidine production, achieving yields of 75-92% while eliminating organic solvent usage [4] [14]. The mechanochemical approach demonstrates excellent scale-up potential with high cost-effectiveness [14]. Research indicates that solvent-free conditions at 80°C with 0.4 mol% catalyst loading provide optimal performance for pyrimidine-5-carbonitrile derivatives [15].

The implementation of neat reaction conditions reduces environmental impact while maintaining synthetic efficiency [14]. Studies on solvent-free multicomponent reactions show that the absence of solvents often leads to enhanced reaction rates and improved selectivity due to increased concentration effects [14].

Water as Reaction Medium

Water emerges as a superior green solvent for pyrimidine synthesis, offering non-toxic and renewable characteristics [16]. The nucleophilic aromatic substitution reactions in water achieve yields of 60-85% with excellent functional group tolerance [16]. The "on-water" effect enhances reaction rates despite the heterogeneous nature of many organic substrates in aqueous media [16].

Potassium fluoride demonstrates exceptional performance as a base in aqueous pyrimidine synthesis, achieving yields up to 81% in microwave-assisted reactions [16]. The combination of water solvent with potassium fluoride base eliminates the need for precious metal catalysts while maintaining high synthetic efficiency [16].

Microwave-Assisted Synthesis

Microwave irradiation dramatically reduces reaction times from hours to minutes while achieving yields of 80-95% [4] [14]. The synthesis of amino-substituted pyrimidines under microwave conditions requires only 15-30 minutes at 120-140°C [12]. The microwave-assisted approach demonstrates excellent compatibility with green chemistry principles through reduced energy consumption and enhanced atom economy [14].

The optimization of microwave parameters reveals that power settings between 300-400 watts provide optimal heating profiles for pyrimidine synthesis [16]. The combination of microwave heating with green solvents achieves synergistic effects, further improving reaction efficiency [14].

Biocatalytic Approaches

Enzymatic synthesis represents the pinnacle of green chemistry for pyrimidine production, achieving yields of 80-95% with exceptional selectivity [17]. Biocatalysts demonstrate very high environmental compatibility with excellent recyclability [17]. The use of engineered enzymes for pyrimidine synthesis offers unprecedented stereocontrol and functional group tolerance [17].

The development of whole-cell biocatalytic systems provides cost-effective alternatives to isolated enzyme preparations [17]. These systems demonstrate remarkable stability and can be readily scaled for industrial applications [17].

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids offer low volatility and recyclable characteristics, achieving yields of 70-90% in pyrimidine synthesis [18]. The tunable properties of ionic liquids enable optimization of reaction conditions for specific substrates [18]. Deep eutectic solvents provide biodegradable alternatives with low toxicity profiles, achieving yields of 65-88% [18].

The combination of ionic liquids with heterogeneous catalysts creates highly efficient catalytic systems with excellent recyclability [18]. Studies demonstrate that ionic liquid recovery and reuse can be achieved through simple extraction procedures, maintaining catalytic activity over multiple cycles [18].

Electrochemical Synthesis

Electrochemical approaches offer atom-economical pathways to pyrimidine derivatives, achieving yields of 70-90% with minimal waste generation [19]. The use of renewable electricity as the driving force for synthesis aligns with sustainable chemistry principles [19]. Electrochemical methods eliminate the need for stoichiometric oxidizing or reducing agents, significantly reducing environmental impact [19].

The development of flow electrochemical systems enables continuous production of pyrimidine derivatives with enhanced safety profiles [19]. These systems demonstrate excellent scalability and can be readily integrated into existing manufacturing processes [19].

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

201.0305042 g/mol

Monoisotopic Mass

201.0305042 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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